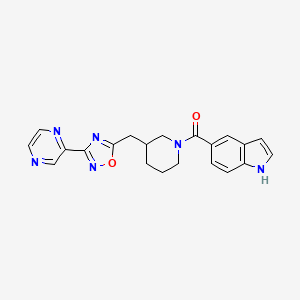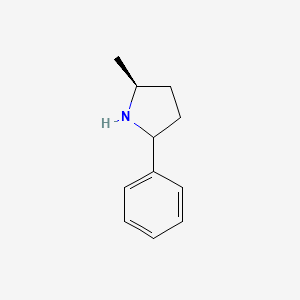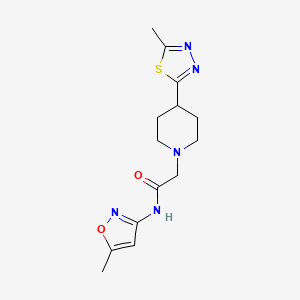![molecular formula C23H25FN2OS B2713633 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE CAS No. 878054-68-3](/img/structure/B2713633.png)
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and is further functionalized with an azepane ring and a fluorobenzyl thioether group.
Vorbereitungsmethoden
The synthesis of 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring from simpler aromatic compounds.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.
Attachment of the Fluorobenzyl Thioether Group: This step usually involves the reaction of a fluorobenzyl halide with a thiol group on the indole core, facilitated by a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The azepane ring and fluorobenzyl thioether group can enhance binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE include other indole derivatives with different substituents. For example:
1-(2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole: Lacks the azepane ring, which may affect its biological activity and binding properties.
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-chlorobenzyl)thio]-1H-indole: Substitutes the fluorine atom with chlorine, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfanyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2OS/c24-19-11-9-18(10-12-19)17-28-22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWNCKAGNQNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dichlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713550.png)
![5-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2713555.png)
![2-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)
![[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2713557.png)

![8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2713559.png)

![4-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2713563.png)
![1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one](/img/structure/B2713564.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
